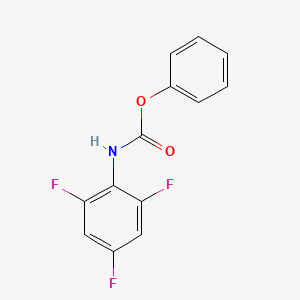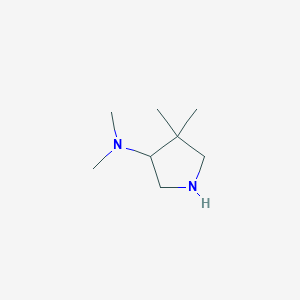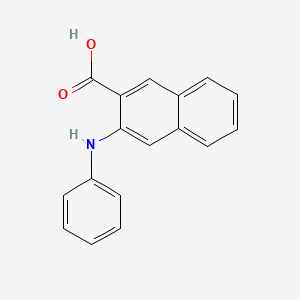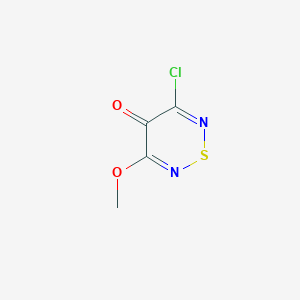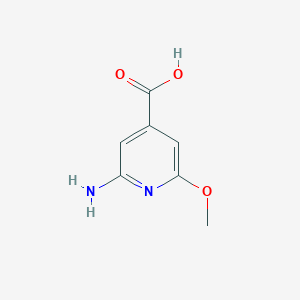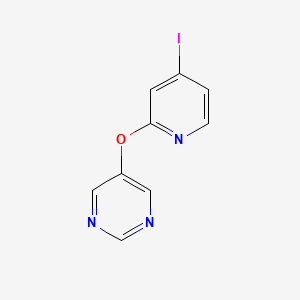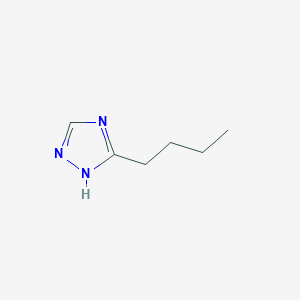![molecular formula C15H23N3O B8715657 4-[4-(cyclopropylmethyl)piperazin-1-yl]-2-methoxyaniline](/img/structure/B8715657.png)
4-[4-(cyclopropylmethyl)piperazin-1-yl]-2-methoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(cyclopropylmethyl)piperazin-1-yl]-2-methoxyaniline is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a cyclopropylmethyl group attached to the piperazine ring and a methoxy group attached to the aniline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(cyclopropylmethyl)piperazin-1-yl]-2-methoxyaniline typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane, such as 1,2-dichloroethane, under basic conditions.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced by reacting the piperazine derivative with cyclopropylmethyl chloride in the presence of a base, such as sodium hydride or potassium carbonate.
Attachment of the Methoxy Group: The methoxy group can be introduced by reacting the aniline derivative with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
4-[4-(cyclopropylmethyl)piperazin-1-yl]-2-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the aniline or piperazine rings are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), acylating agents (e.g., acetic anhydride).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may yield amines, and substitution may yield various substituted derivatives.
科学研究应用
4-[4-(cyclopropylmethyl)piperazin-1-yl]-2-methoxyaniline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Research: It is used in biological assays to study its effects on various biological pathways and targets.
Chemical Research: The compound is used as a building block in the synthesis of more complex molecules for chemical research.
Industrial Applications: It may be used in the development of new materials and chemical processes in the industry.
作用机制
The mechanism of action of 4-[4-(cyclopropylmethyl)piperazin-1-yl]-2-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating neurotransmitter release and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexanamine
- 4-[4-(cyclopropylmethyl)piperazin-1-yl]methyl-1,3-thiazol-2-amine
- 4-[4-(cyclopropylmethyl)piperazin-1-yl]carbonyl-N-methylaniline
Uniqueness
4-[4-(cyclopropylmethyl)piperazin-1-yl]-2-methoxyaniline is unique due to the presence of both the cyclopropylmethyl and methoxy groups, which may confer specific pharmacological properties and chemical reactivity. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development in various fields.
属性
分子式 |
C15H23N3O |
|---|---|
分子量 |
261.36 g/mol |
IUPAC 名称 |
4-[4-(cyclopropylmethyl)piperazin-1-yl]-2-methoxyaniline |
InChI |
InChI=1S/C15H23N3O/c1-19-15-10-13(4-5-14(15)16)18-8-6-17(7-9-18)11-12-2-3-12/h4-5,10,12H,2-3,6-9,11,16H2,1H3 |
InChI 键 |
DRZXUYMNHPOLFB-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)N2CCN(CC2)CC3CC3)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![rac-methyl (3aR,5R,6aR)-5-{[(tert-butoxy)carbonyl]amino}-octahydrocyclopenta[c]pyrrole-3a-carboxylate](/img/structure/B8715584.png)
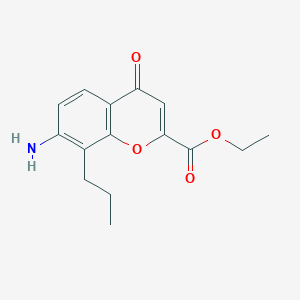
![Methyl 4-[(2-phenylethyl)carbamoyl]benzoate](/img/structure/B8715597.png)
![N-(3-bromophenyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B8715606.png)
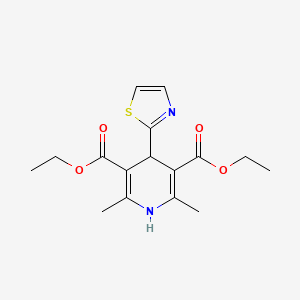
![Benzyl 2-(3-methyl[1,2,4]triazolo[4,3-a]pyridin-8-yl)acrylate](/img/structure/B8715617.png)
![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N'-phenylurea](/img/structure/B8715619.png)
